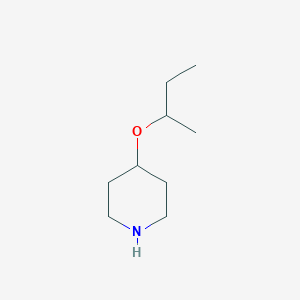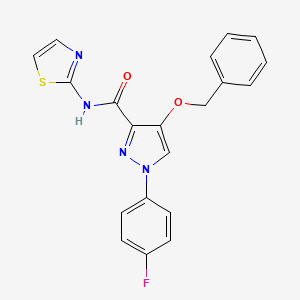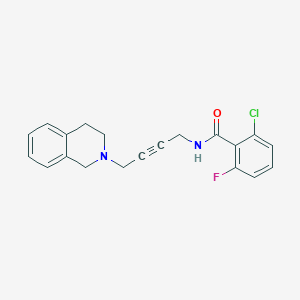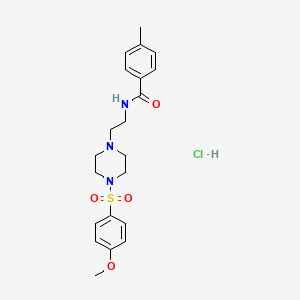![molecular formula C11H8ClF3N4O B2477096 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-imidazole-1-carboxamide CAS No. 2061728-07-0](/img/structure/B2477096.png)
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-imidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-imidazole-1-carboxamide” is a chemical compound with the molecular formula C14H11ClF3N3O2 . It is a solid substance with a molecular weight of 345.71 .
Synthesis Analysis
The synthesis of this compound or its derivatives might involve several steps, including the use of trifluoromethylpyridines as a key structural motif . Trifluoromethylpyridines (TFMP) and their derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The InChI code for the compound is 1S/C14H11ClF3N3O2/c1-21(20-13(22)23-10-5-3-2-4-6-10)12-11(15)7-9(8-19-12)14(16,17)18/h2-8H,1H3,(H,20,22) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid substance . It has a molecular weight of 345.71 . The compound’s InChI code provides a unique representation of its molecular structure .Wissenschaftliche Forschungsanwendungen
Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) identified a compound structurally related to N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-imidazole-1-carboxamide as a potent Glycine Transporter 1 (GlyT1) inhibitor, with potential implications in central nervous system research. The study highlighted the compound's strong GlyT1 inhibitory activity and favorable pharmacokinetics profile, suggesting its utility in neuroscience research (Yamamoto et al., 2016).
Antimicrobial Activities
Ovonramwen, Owolabi, and Falodun (2021) synthesized a compound similar to this compound and evaluated its antimicrobial activities. However, their findings indicated no significant activities against tested organisms, contributing to the understanding of the antimicrobial potential of such compounds (Ovonramwen, Owolabi, & Falodun, 2021).
Antitumor Activities
Zhu (2015) conducted a study on imidazole acyl urea derivatives, closely related to the subject compound, as Raf kinase inhibitors with potential antitumor activities. They found that certain derivatives exhibited significant inhibitory activities against human gastric carcinoma cell lines, suggesting the compound's relevance in cancer research (Zhu, 2015).
NK-1 Antagonist Activity
Jungheim et al. (2006) explored compounds structurally related to this compound for their NK-1 antagonist activity. This research contributes to understanding the neuropharmacological applications of such compounds (Jungheim et al., 2006).
Synthesis of Room Temperature Ionic Liquids (RTILs) Zhang, Martin, and Desmarteau (2003) discussed the methodology for direct methylation or trifluoroethylation of imidazole and pyridine derivatives, providing insights into the synthesis of RTILs. This research is significant for chemical engineering and material science (Zhang, Martin, & Desmarteau, 2003).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Imidazole-containing compounds are known to have a broad range of chemical and biological properties . They are found in many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole derivatives can interact with multiple receptors, which can lead to a variety of pharmacological effects .
Pharmacokinetics
The physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .
Result of Action
It is known that imidazole derivatives can have a variety of biological effects, depending on their specific chemical structure and the receptors they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the spatial configuration of the carbon atoms connected to the pyridine group plays an important role in the fungicidal activity of the compound .
Eigenschaften
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N4O/c12-8-3-7(11(13,14)15)4-17-9(8)5-18-10(20)19-2-1-16-6-19/h1-4,6H,5H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRUORHZXTXCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2477014.png)
![4-[(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2477017.png)
![Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate](/img/structure/B2477019.png)



![6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2477027.png)


![N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2477032.png)
![6-(4-fluorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2477034.png)

![3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2477036.png)